Ethyl 5-nitroindole-2-carboxylate
Overview
Description
Ethyl 5-nitroindole-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H10N2O4 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131897. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biologically Active Compounds Synthesis :
- Ethyl 5-nitroindole-2-carboxylate is used in the synthesis of 1,3,4-oxadiazolyl nitroindoles, which have been studied for their anti-inflammatory activities. This synthesis provides an efficient and modified method for producing these biologically active compounds (Narayana et al., 2005).
Synthetic Methodology Improvement :
- A study highlighted an innovative rearrangement of 1-ethoxycarbonyl-3-nitroindole with ethyl isocyanoacetate, avoiding a previously reported rearrangement and leading to novel compounds. This demonstrates the compound's role in improving synthetic methodologies for complex organic molecules (Pelkey, 1997).
Development of Novel Derivatives :
- The compound is used in synthesizing various nitroindole derivatives like nitroindole-2-methanols and nitroindole-2-aldehydes, which have potential applications in various chemical processes and pharmaceutical research (Narayana et al., 2006).
Deprotonation Studies :
- The deprotonation of 5-nitroindole and 5-nitroindole-2-carboxylate ion has been examined in solutions of different surfactants. These studies are significant for understanding the chemical behavior and potential applications of this compound in different environments and its interactions with other chemicals (Cipiciani & Primieri, 1991).
Pharmacological Applications :
- Some derivatives of this compound, like 1‐Hydroxyindole derivatives, have been synthesized and studied for their potential pharmacological properties. These compounds could be vital in developing new therapeutic agents (Camara et al., 2004).
Mechanism of Action
Target of Action
Ethyl 5-nitroindole-2-carboxylate is a derivative of indole , a significant heterocyclic system in natural products and drugs . Indole derivatives are known to play a crucial role in cell biology and have been found in many important synthetic drug molecules . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which could potentially influence the activity of this compound.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence a variety of biochemical pathways.
Result of Action
It is used as a reagent in the synthesis of indol-2-yl ethanones as novel indoleamine 2,3-dioxygenase (ido) inhibitors . It is also a useful synthetic intermediate in the synthesis of Delavirdine, a bisheteroarylpiperazine (BHAP) reverse transcriptase inhibitor .
Properties
IUPAC Name |
ethyl 5-nitro-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(14)10-6-7-5-8(13(15)16)3-4-9(7)12-10/h3-6,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFJMQCNICEPAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299657 | |
Record name | ethyl 5-nitroindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16732-57-3 | |
Record name | 16732-57-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131897 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 5-nitroindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-nitro-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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